NF 340

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

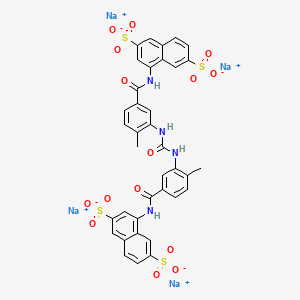

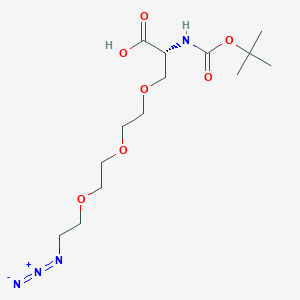

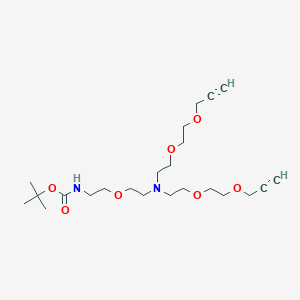

NF 340 is a P2Y11 antagonist . It exhibits 520-fold selectivity for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors . NF 340 displays competitive antagonism against ATPγS .

Molecular Structure Analysis

The molecular formula of NF 340 is C37H26N4Na4O15S4 . The exact mass is 985.99 and the molecular weight is 986.84 . The IUPAC name is tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate .科学的研究の応用

Cancer Research and Treatment : MicroRNA-340 (miR-340) has been studied for its role in inducing apoptosis and inhibiting metastasis in ovarian cancer cells. This is achieved through the inactivation of NF-κB1, a gene involved in cell proliferation and survival. The overexpression of miR-340 was found to inhibit cell proliferation, arrest cell cycle progression, promote apoptosis, and inhibit invasion and epithelial-mesenchymal transition (EMT) in ovarian cancer cells (Li, Sun, & Liu, 2016).

Nuclear Forensics : Nuclear Forensics (NF) is crucial for analyzing intercepted nuclear and radiological materials. Studies have explored the use of Laser Induced Breakdown Spectroscopy (LIBS) in conjunction with chemometrics for rapid and non-invasive NF analysis. This approach can detect and quantify concealed nuclear material in various environments (Bhatt, Angeyo, & Dehayem-kamadjeu, 2018).

Water Treatment and Environmental Protection : Nanofiltration (NF) has been extensively researched for its applications in drinking water production, particularly for the removal of pollutants. This includes hardness, natural organic material, micropollutants like pesticides and VOCs, viruses, bacteria, salinity, nitrates, and arsenic. NF's effectiveness varies depending on the specific application, with some techniques being well-established and others still under laboratory research (Van der Bruggen & Vandecasteele, 2003).

Immune System Research : NF-κB regulation plays a central role in immune responses, with research focusing on its involvement in diseases ranging from inflammation to cancer. Understanding NF-κB regulation can aid in the development of therapeutic targets for various diseases (Li & Verma, 2002).

Osteoclast Differentiation : miR-340 has been studied for its role in inhibiting osteoclast differentiation, which is crucial for understanding bone diseases and developing treatments. This research found that miR-340 suppresses osteoclast differentiation by inhibiting Microphthalmia-associated transcription factor (MITF), a key factor in this process (Zhao et al., 2017).

作用機序

特性

IUPAC Name |

tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMHXBFWMZYDBY-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N4Na4O15S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

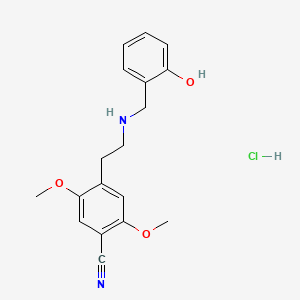

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)